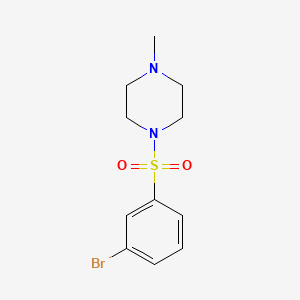

1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSXYLKXIYXHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651953 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-19-9 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromophenylsulfonyl)-4-methylpiperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Arylsulfonylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the arylsulfonylpiperazine moiety stands out as a privileged scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique combination of physicochemical properties and versatile biological activity.[1] This structural motif often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and metabolic stability, while serving as a crucial pharmacophore for interacting with diverse biological targets.[1][2] The compound this compound is a quintessential example of a key building block within this chemical class. The presence of a bromine atom offers a reactive handle for further synthetic diversification through cross-coupling reactions, while the sulfonylpiperazine core provides a robust anchor for molecular elaboration.[3] This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and practical, field-proven methodologies.

Chapter 1: Retrosynthetic Analysis and Core Strategy

The most direct and industrially viable approach to this compound involves a single, logical disconnection across the sulfonamide (S-N) bond. This retrosynthetic analysis reveals two readily accessible precursors: 3-bromobenzenesulfonyl chloride and 1-methylpiperazine .

Figure 1: Retrosynthetic disconnection of the target molecule.

This strategy is predicated on the classic and highly reliable reaction between a sulfonyl chloride and a secondary amine to form a stable sulfonamide. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for the nucleophilic secondary amine of the 1-methylpiperazine ring.[3]

Chapter 2: Synthesis of Key Precursors

The successful synthesis of the final product hinges on the quality and availability of its starting materials.

Synthesis of 3-Bromobenzenesulfonyl Chloride

3-Bromobenzenesulfonyl chloride is a versatile intermediate in organic synthesis.[4] While commercially available, understanding its preparation is crucial for process optimization and cost management.

-

Primary Method: Electrophilic Aromatic Substitution: The most common industrial and laboratory method involves the direct reaction of bromobenzene with chlorosulfonic acid.[3] In this reaction, chlorosulfonic acid acts as the sulfonating agent.

Reaction: Br-C₆H₅ + 2 ClSO₃H → Br-C₆H₄SO₂Cl + H₂SO₄ + HCl

-

Alternative Method: An alternative route involves the treatment of pre-formed 3-bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][5] This two-step process is generally reserved for specific applications where the direct chlorosulfonation is not suitable.

Sourcing and Synthesis of 1-Methylpiperazine

1-Methylpiperazine is a widely used building block in the synthesis of pharmaceuticals, including drugs like cyclizine and sildenafil.[6][7] It is a colorless liquid with a characteristic amine odor.[8]

-

Industrial Production: Industrially, it is produced by reacting diethanolamine with methylamine at high temperature (200 °C) and pressure (250 bar).[6][7]

-

Laboratory Synthesis: A common laboratory method involves the Eschweiler-Clarke reaction, which entails the reductive methylation of piperazine using formaldehyde and formic acid.[7]

Due to its widespread use, 1-methylpiperazine is readily available from commercial suppliers, making its in-house synthesis unnecessary for most research and development purposes.

Chapter 3: The Core Synthesis Pathway: Sulfonamide Formation

The reaction of 3-bromobenzenesulfonyl chloride with 1-methylpiperazine is a nucleophilic acyl substitution reaction at the sulfur atom.

Figure 2: General workflow for the synthesis of the target compound.

Mechanism and Rationale

The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The hydrochloric acid (HCl) generated as a byproduct will readily protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical to act as an HCl scavenger, neutralizing the acid as it forms and driving the reaction to completion.

Comparative Analysis of Synthesis Parameters

The choice of solvent, base, and temperature can influence the reaction's yield and purity.

| Parameter | Common Choices | Rationale & Field Insights |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | DCM is often preferred for its inertness and ease of removal. Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride. |

| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | TEA is a cost-effective and efficient choice. A slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization of HCl. |

| Temperature | 0 °C to Room Temperature | The initial addition of the sulfonyl chloride is typically performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then allowed to warm to room temperature to ensure completion. |

| Stoichiometry | ~1:1 ratio of amine to sulfonyl chloride | A slight excess of either reactant can be used to drive the reaction, depending on cost and ease of removal during purification. |

Chapter 4: Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)

-

1-Methylpiperazine (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.05 eq) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and finally, brine.

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel to yield the final product as a white solid.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Chapter 5: Conclusion and Future Directions

The synthesis of this compound is a robust and well-established process, relying on the fundamental principles of sulfonamide chemistry. Its efficiency, high yield, and the use of readily available precursors make it an attractive process for both academic research and industrial-scale production. The true value of this molecule lies in its potential for further elaboration. The bromine atom serves as a versatile functional group for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), opening avenues for the rapid generation of compound libraries for drug discovery and optimization efforts.[3] Future research may focus on developing flow chemistry protocols to enhance the safety, efficiency, and scalability of this important synthetic transformation.

References

- Benchchem. 3-Bromobenzenesulfonyl chloride | 2905-24-0.

- National Institutes of Health (NIH). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC.

- National Institutes of Health (NIH). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC.

- ResearchGate. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.

- Organic Syntheses. Benzenesulfonyl chloride.

- ChemicalBook. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.

- Wikipedia. N-Methylpiperazine.

- ChemicalBook. Applications of 1-Methylpiperazine.

- Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride 96%.

- Sigma-Aldrich. 3-Bromobenzenesulfonyl chloride 96%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 8. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

physicochemical properties of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the essential . In the landscape of drug discovery, a thorough understanding of a compound's fundamental characteristics is a critical precursor to any meaningful biological evaluation. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of these key parameters. The causality behind experimental choices is explained, providing researchers with a robust framework for characterizing this and similar molecules, thereby enabling more informed decisions in lead optimization and candidate selection.

Introduction: The Significance of a Physicochemical Profile

This compound is a molecule incorporating two key structural motifs prevalent in medicinal chemistry: the arylsulfonamide and the N-methylpiperazine group. The piperazine ring is a common scaffold in pharmacologically active compounds, often introduced to modulate aqueous solubility and pharmacokinetic properties.[1] The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases.[1]

The precise characterization of a compound's physicochemical properties is not a perfunctory step; it is the foundation upon which successful drug development is built. Low aqueous solubility, for instance, can lead to poor absorption and bioavailability, unreliable results in in vitro assays, and significant formulation challenges.[2][3] Similarly, a molecule's lipophilicity and ionization state govern its ability to permeate biological membranes, its volume of distribution, and its potential for off-target effects. This guide serves as a detailed manual for understanding and experimentally determining these critical attributes for this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from computational models and public chemical databases, providing a baseline for experimental verification.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)sulfonyl-4-methylpiperazine | [4] |

| CAS Number | 486422-19-9 | [4][5] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S | [4][5] |

| Molecular Weight | 319.22 g/mol | [6][7] |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | [4] |

| InChIKey | XYSXYLKXIYXHPD-UHFFFAOYSA-N | [4] |

Experimental Determination of Key Physicochemical Parameters

As a Senior Application Scientist, my experience underscores that while computed values are useful for initial screening, experimentally derived data is the gold standard for accurate decision-making. The following sections detail robust protocols for measuring thermodynamic solubility, lipophilicity (LogP), and pKa.

Thermodynamic Solubility Assay

Rationale: Thermodynamic solubility measures the true equilibrium saturation point of a compound, which is critical for informing formulation development and predicting oral absorption.[3][8] Unlike kinetic solubility, which can be influenced by the dissolution rate of a DMSO-solvated solid, this method quantifies the solubility of the most stable crystalline form in an aqueous medium after an extended equilibration period.[2][9]

Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into duplicate 1.5 mL glass vials.

-

Solvent Addition: Add 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) at a physiological pH of 7.4 to each vial.[10] Other buffers can be used depending on the research question (e.g., simulated intestinal fluids).[10]

-

Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate for 24 hours at a constant ambient temperature (e.g., 25°C) with continuous shaking or agitation (e.g., 700 rpm) to ensure equilibrium is reached.[2][8]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced accuracy, filter the supernatant through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[2]

-

Quantification:

-

Prepare a standard calibration curve using known concentrations of the test compound, typically dissolved in DMSO.

-

Analyze the filtered supernatant and the standards by a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC with UV detection.[2][3][10]

-

The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Data Reporting: Report the final solubility value in both µM and µg/mL.[10]

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is the defining measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane transport. The shake-flask method is the universally recognized gold standard for its direct measurement.[11]

Experimental Protocol: Shake-Flask Method

-

System Preparation: Use n-octanol and purified water (or a pH 7.4 buffer) as the biphasic system. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., a 1:1 or 2:1 volume ratio).

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC-UV.[12] A calibration curve for each phase is required for accurate quantification.

-

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[13]

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP is the base-10 logarithm of this value: LogP = log₁₀(P) .

-

Acidity/Basicity (pKa) Determination

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since the N-methylpiperazine moiety is basic, its pKa is a critical parameter. The ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a classic and reliable method for pKa determination.[14]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl, since the compound is basic) in small, precise increments using an automated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape).[15]

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).[15]

-

The pH of the solution at this half-equivalence point is equal to the pKa of the compound, according to the Henderson-Hasselbalch equation.[15][16]

-

Integrated Physicochemical Workflow and Implications

The interplay of these properties dictates the "drug-likeness" of a molecule. For this compound, the basic nitrogen of the piperazine ring is expected to be protonated at physiological pH, which would increase its aqueous solubility. However, the bromophenylsulfonyl group is large and relatively lipophilic, which will counteract this effect. The balance between these features, quantified by the experimental values of pKa, solubility, and LogP, is crucial for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Diagram: Experimental Workflow for Physicochemical Characterization

A flowchart of the integrated workflow for the complete physicochemical characterization of a novel compound.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in evaluating its potential as a research tool or therapeutic agent. The experimental protocols detailed in this guide for determining thermodynamic solubility, LogP, and pKa provide a reliable framework for generating high-quality, reproducible data. By grounding experimental work in a solid understanding of these core properties, researchers can mitigate risks, better interpret biological data, and accelerate the journey from discovery to development.

References

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

1-(4-Bromophenylsulfonyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Experimental determination of the logP using the spectrophotometric method. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

1-(4-Bromophenyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

-

1-(3-Bromobenzenesulfonyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

-

How to find pKa and Ka from a Titration Curve. (2020). YouTube. [Link]

-

piperazine, 1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. SpectraBase. [Link]

-

pKa values. SCM. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

-

Bachelor of Science in Biotechnology (BIO). BRAC University. [Link]

-

1-(3-Bromophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Center for Biotechnology Information. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. PubChem, National Center for Biotechnology Information. [Link]

-

This compound [486422-19-9]. Chemsigma. [Link]

- Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Synthesis of 1-amino-4-methylpiperazine. ResearchGate. [Link]

-

1-Amino-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

-

PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. (2023). Chemistry of Heterocyclic Compounds. [Link]

-

N-METHYL PIPERAZINE. Loba Chemie. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

CAS#:142944-48-7 | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine. (2025). Chemsrc. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 29402114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [486422-19-9] | Chemsigma [chemsigma.com]

- 6. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 710729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 837-12-7 | 1-(4-Bromophenylsulfonyl)-4-methylpiperazine - Synblock [synblock.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. bracu.ac.bd [bracu.ac.bd]

An In-depth Technical Guide to 1-(3-Bromophenylsulfonyl)-4-methylpiperazine (CAS 486422-19-9): Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, registered under CAS number 486422-19-9. This document delves into the core physicochemical properties, provides a detailed and validated synthetic protocol, and explores its significant role as a versatile chemical intermediate in the landscape of modern drug discovery and development. The guide is structured to provide researchers, medicinal chemists, and process development scientists with both foundational knowledge and actionable insights into the practical application of this valuable building block.

Core Compound Properties and Identification

This compound is a bifunctional organic compound featuring a brominated aromatic ring, a sulfonyl group, and a methylpiperazine moiety. This unique combination of functional groups makes it a strategically important intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the construction of complex molecular architectures.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 486422-19-9 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S | [1][2][3] |

| Molecular Weight | 319.22 g/mol | [1] |

| IUPAC Name | 1-((3-bromophenyl)sulfonyl)-4-methylpiperazine | [2] |

| Synonyms | 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine | [2] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| InChI Key | XYSXYLKXIYXHPD-UHFFFAOYSA-N | |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | [2] |

Storage and Handling

For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] Based on data for structurally similar compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and serious eye irritation.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction between 3-bromophenylsulfonyl chloride and 1-methylpiperazine. This is a classic sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Retrosynthetic Analysis & Strategy

The disconnection of the sulfur-nitrogen (S-N) bond is the most logical retrosynthetic step. This reveals two readily available starting materials: 3-bromophenylsulfonyl chloride and 1-methylpiperazine. The forward reaction is highly reliable and proceeds with excellent regioselectivity, as the secondary amine of 1-methylpiperazine is significantly more nucleophilic than the tertiary amine.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Reagents and Materials:

-

3-Bromophenylsulfonyl chloride (1.0 eq)[4]

-

1-Methylpiperazine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling the reaction mitigates the exothermic nature of the initial acid-base reaction and the subsequent sulfonylation, preventing potential side reactions.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. Causality: TEA acts as an essential acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Reagent Addition: Dissolve 3-bromophenylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C. Causality: Dropwise addition ensures the reaction temperature remains controlled, maximizing yield and minimizing impurity formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is critical. The following data represent the expected spectroscopic signatures based on the compound's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each proton environment.

-

Aromatic protons (4H) would appear in the range of δ 7.5-8.0 ppm as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Piperazine protons adjacent to the sulfonyl group (4H) are predicted to be downfield around δ 3.1-3.3 ppm, likely as a triplet.

-

Piperazine protons adjacent to the methyl-bearing nitrogen (4H) would appear further upfield, around δ 2.5-2.7 ppm, also as a triplet.

-

The N-methyl protons (3H) would be a sharp singlet around δ 2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 unique carbon signals.

-

Aromatic carbons (6 signals): Four signals in the δ 120-140 ppm region, including one signal for the carbon attached to bromine (C-Br) around δ 122 ppm and one for the carbon attached to the sulfonyl group (C-S) around δ 140 ppm.

-

Piperazine carbons (2 signals): The carbons adjacent to the sulfonyl group would be around δ 46 ppm, while the carbons adjacent to the N-methyl group would be further downfield around δ 54 ppm.

-

N-methyl carbon (1 signal): A signal around δ 45 ppm.

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.

-

Strong asymmetric and symmetric S=O stretching bands for the sulfonyl group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic C=C stretching vibrations would appear in the 1450-1580 cm⁻¹ region.

-

Aliphatic C-H stretching from the piperazine and methyl groups would be observed just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature would be the isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. A characteristic pair of peaks of nearly equal intensity (approx. 1:1 ratio) would be observed at m/z 318 (for ⁷⁹Br) and 320 (for ⁸¹Br).

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a highly valuable building block in the synthesis of APIs. The piperazine ring is a common structural motif in pharmaceuticals, known to enhance pharmacokinetic properties such as solubility and bioavailability.[5][6]

Role as a Scaffold and Intermediate

The phenylsulfonylpiperazine core is present in a multitude of compounds investigated for various therapeutic targets. This compound provides a pre-formed scaffold that can be readily elaborated. Its true value lies in the synthetic versatility afforded by the bromine atom on the phenyl ring.

The Bromine Handle: A Gateway to Molecular Diversity

The C-Br bond is an ideal functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows chemists to rapidly generate libraries of diverse analogues for structure-activity relationship (SAR) studies.

Key Downstream Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

-

Stille Coupling: Reaction with organostannanes.

Potential Therapeutic Areas

Compounds derived from this intermediate have been explored in numerous therapeutic areas. The phenylsulfonylpiperazine scaffold appears in molecules investigated as:

-

Kappa opioid receptor antagonists.[7]

-

GPR119 agonists for the treatment of diabetes and obesity.[8]

-

Various kinase and receptor modulators.[6]

Diagram of Synthetic Diversification

Caption: Diversification potential of the title compound via cross-coupling reactions.

Conclusion

This compound (CAS 486422-19-9) is a synthetically accessible and highly versatile chemical intermediate. Its value is anchored in the combination of the pharmaceutically relevant methylpiperazine sulfonyl scaffold and the synthetically powerful bromine handle. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its strategic importance for generating molecular diversity in drug discovery programs. For researchers and developers, this compound represents a reliable and efficient starting point for the synthesis of novel and complex molecules with therapeutic potential.

References

-

PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (General reference for spectral data interpretation). [Link]

-

Chemsigma. This compound. [Link]

-

Chemsrc. 1-[(3-Bromophen...) CAS 486422-19-9. [Link]

-

Głowacka, E., et al. (2023). Synthesis and Characterization of a Novel Mannich Base of 1,2,4-triazole with Piperazine Moiety. Molbank, 2023(1), M1556. [Link]

-

Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING. (General reference for IR spectral interpretation). [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. (General reference for 13C NMR data). [Link]

- Google Patents.

- Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. (General reference for 1H NMR data). [Link]

-

PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-amino-4-methylpiperazine. [Link]

-

Kushakova, P. M., et al. (2004). PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. Chemistry of Heterocyclic Compounds, 40, 1546. [Link]

-

ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

-

Zaveri, N. T., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1207-1211. [Link]

-

PubChem. 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-[(3-Bromophenyl)sulfonyl]azepane. [Link]22438-79-4_1223963.html)

Sources

- 1. 486422-19-9|1-((3-bromophenyl)sulfonyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. 1-(3-Bromobenzenesulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 29402114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [486422-19-9] | Chemsigma [chemsigma.com]

- 4. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine

This in-depth technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic workflow, grounded in scientific principles and practical expertise. Herein, we detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography to unambiguously determine the molecular structure of this compound.

Introduction

This compound (Figure 1) is a small organic molecule featuring a brominated aromatic ring, a sulfonyl group, and a methylpiperazine moiety. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structural confirmation is a foundational requirement in any research or development context, ensuring the identity and purity of the compound . This guide presents a logical and efficient workflow for achieving this confirmation with a high degree of confidence.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, with key functional groups highlighted.

The Strategic Analytical Workflow

The structure elucidation of a novel or synthesized compound is a process of systematic investigation. Our approach is hierarchical, beginning with techniques that provide broad conformational and connectivity information and culminating in the definitive determination of the three-dimensional atomic arrangement.

Figure 2: The logical workflow for the structural elucidation of this compound.

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

The initial and most fundamental question to answer is the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its soft ionization nature, which typically yields the intact protonated molecule, [M+H]⁺.

Causality of Experimental Choice:

ESI is chosen over harder ionization techniques like Electron Ionization (EI) to minimize fragmentation and maximize the abundance of the molecular ion. This provides a clear and immediate confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is then employed to determine the accurate mass, which in turn allows for the confident prediction of the elemental formula.

Predicted Mass Spectrometry Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S |

| Monoisotopic Mass | 318.0038 Da |

| [M+H]⁺ (protonated) | 319.0110 Da |

| [M+Na]⁺ (sodiated) | 340.9930 Da |

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the signal in positive ion mode.[1][2]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to positive ion mode with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.

Expected Fragmentation:

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and the sulfonyl group.[3]

Part 2: Elucidating the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the proton and carbon environments and their connectivity.

Causality of Experimental Choices:

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons).

-

¹³C NMR: Reveals the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between J-coupled nuclei, typically over two to three bonds. This is crucial for identifying adjacent protons in the piperazine ring and the aromatic system.[4]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the unambiguous assignment of carbon signals based on their attached protons.[4]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is instrumental in connecting the different fragments of the molecule, for example, linking the protons on the piperazine ring to the sulfonyl group and the aromatic ring.

Predicted NMR Data:

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, generated using online prediction tools.[5][6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.6 - 7.9 | m | 4H |

| Piperazine-H (adjacent to SO₂) | ~3.2 | t | 4H |

| Piperazine-H (adjacent to N-CH₃) | ~2.5 | t | 4H |

| Methyl-H | ~2.3 | s | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 128 - 135 |

| Aromatic C-S | ~140 |

| Piperazine C (adjacent to SO₂) | ~46 |

| Piperazine C (adjacent to N-CH₃) | ~54 |

| Methyl C | ~45 |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY: Use a standard gradient-selected COSY pulse sequence.[9][10]

-

HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

-

HMBC: Utilize a gradient-selected HMBC experiment with the long-range coupling delay optimized for ²⁻³J(C,H) couplings (typically around 8-10 Hz).

-

Figure 3: A conceptual diagram illustrating the key correlations expected in the 2D NMR spectra of this compound.

Part 3: Unambiguous 3D Structure Determination with X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, Single Crystal X-ray Crystallography offers the definitive, unambiguous three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational information.

Causality of Experimental Choice:

For a complete and irrefutable structural proof, X-ray crystallography is the gold standard. It provides a static snapshot of the molecule in a crystalline lattice, resolving any ambiguities that may remain from spectroscopic data, such as the relative orientation of substituents.[11]

Experimental Protocol: Single Crystal X-ray Crystallography

-

Crystal Growth:

-

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality.

-

A common and effective method is slow evaporation or vapor diffusion.[12][13]

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular weight and elemental formula. A suite of 1D and 2D NMR experiments then maps out the intricate connectivity of the molecule in solution. Finally, single crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This integrated approach ensures a high degree of confidence in the assigned structure, a critical prerequisite for any further investigation or application of this compound.

References

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1761. [Link]

-

Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 895–905. [Link]

-

Chemsigma. This compound [486422-19-9]. [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. (2021, January 2). [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of Florida. Crystal Growing Tips. [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]

-

Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

Varian. 2D NMR FOR THE CHEMIST. [Link]

-

Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

-

Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204–9217. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Kertész, I., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445–2459. [Link]

-

Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(1), 74. [Link]

-

Leito, I., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(24), 10041–10048. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Link]

-

PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. (2016, April 25). [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. (2021, August 29). [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

PubChemLite. 1-(3-bromophenyl)-4-methylpiperazine (C11H15BrN2). [Link]

-

PubChemLite. 1-(3-bromobenzenesulfonyl)-4-methylpiperazine (C11H15BrN2O2S). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 433-440. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. (2021, August 29). [Link]

-

PubChem. 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. [Link]

-

Modgraph. C13 NMR and X-Nuclei Reference Database. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Link]

Sources

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Rutgers_MS_Home [react.rutgers.edu]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. PROSPRE [prospre.ca]

- 8. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 9. ulethbridge.ca [ulethbridge.ca]

- 10. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

The Multifaceted Biological Activities of Sulfonylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the diverse biological activities of sulfonylpiperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this chemical class. By delving into their mechanisms of action and providing detailed experimental workflows, this document aims to empower the scientific community to design and develop novel and effective therapeutic agents.

Section 1: Anticancer Activity of Sulfonylpiperazine Derivatives

Sulfonylpiperazine derivatives have shown significant promise as anticancer agents by targeting key molecular pathways involved in tumor progression and metastasis.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of signaling cascades essential for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which sulfonylpiperazine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

One notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Certain phenylpiperazine derivatives, a related class, have demonstrated the ability to inhibit EGFR, leading to the suppression of downstream signaling pathways that drive tumor growth.[2] The sulfonylpiperazine scaffold can be rationally designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity and arresting cancer cell proliferation.

dot graph EGFR_Inhibition_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "EGFR Signaling Inhibition by Sulfonylpiperazine Derivatives."

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel sulfonylpiperazine derivatives is conducted through a battery of in vitro assays. These assays are crucial for determining a compound's cytotoxicity, anti-proliferative effects, and for elucidating its mechanism of action.[3]

Table 1: Key In Vitro Assays for Anticancer Activity

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Measures the metabolic activity of viable cells by the reduction of MTT to formazan.[1] | Cell viability/proliferation (IC50) |

| SRB Assay | Quantifies total cellular protein content, providing an estimate of cell number.[1] | Cell number/cytotoxicity (IC50) |

| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[1] | Cell membrane damage/cytotoxicity |

| Clonogenic Assay | Assesses the ability of single cells to form colonies, indicating long-term survival. | Long-term cell survival and proliferative capacity |

| Kinase Inhibition Assay | Measures the ability of the compound to inhibit the activity of a specific kinase. | Enzyme inhibition (IC50) |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the sulfonylpiperazine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph MTT_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for the MTT Cytotoxicity Assay."

In Vivo Validation of Anticancer Efficacy

Promising candidates identified from in vitro screening are further evaluated in in vivo models to assess their therapeutic efficacy and toxicity in a more complex biological system.[4] Human tumor xenograft models are widely used for this purpose.[4][5]

In this model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor that can be used to test the efficacy of novel anticancer agents.[6]

Step-by-Step Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

-

Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the sulfonylpiperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Monitor tumor growth in all groups throughout the study. The primary endpoint is often tumor growth inhibition.

-

Toxicity Evaluation: Monitor the general health of the animals, including body weight, to assess for any potential toxicity of the compound.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Section 2: Antimicrobial Activity of Sulfonylpiperazine Derivatives

Sulfonylpiperazine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative and the target microorganism, sulfonylpiperazines are thought to interfere with essential enzymatic pathways or disrupt the integrity of the microbial cell membrane.[1] The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the piperazine scaffold can lead to compounds with enhanced potency and a broader spectrum of activity.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of sulfonylpiperazine derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

Table 2: Common Methods for Antimicrobial Susceptibility Testing

| Method | Principle | Key Features |

| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the microorganism.[10] | Quantitative (provides MIC value), high-throughput.[10] |

| Agar Dilution | The compound is incorporated into an agar medium at various concentrations, and the microorganism is then inoculated onto the surface.[9] | Quantitative (provides MIC value), suitable for fastidious organisms.[11] |

| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition is measured.[11] | Qualitative (susceptible, intermediate, or resistant), simple, and cost-effective. |

This method is a standard and quantitative approach for determining the MIC of an antimicrobial agent.[10]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the sulfonylpiperazine derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Quality Control: Include a reference strain with a known MIC for the tested antimicrobial agent to ensure the validity of the assay.

In Vivo Validation of Antimicrobial Efficacy

In vivo animal models are essential for evaluating the therapeutic potential of new antimicrobial agents in a setting that mimics a clinical infection.[12] These models allow for the assessment of a compound's efficacy in the context of host-pathogen interactions and pharmacokinetic/pharmacodynamic (PK/PD) properties.[13]

-

Systemic Infection Models: Mice are infected systemically (e.g., intraperitoneally) with a lethal dose of bacteria. The efficacy of the sulfonylpiperazine derivative is assessed by its ability to protect the animals from mortality.

-

Thigh Infection Model: A localized infection is established in the thigh muscle of mice. This model is useful for studying the PK/PD relationship of the antimicrobial agent by measuring the reduction in bacterial burden in the infected tissue.

-

Wound Infection Models: An incision or burn is created on the skin of an animal and then inoculated with bacteria to mimic a wound infection. The efficacy of topical or systemic administration of the compound is evaluated by monitoring wound healing and bacterial clearance.

Section 3: Central Nervous System (CNS) Activity of Sulfonylpiperazine Derivatives

The piperazine scaffold is a common feature in many CNS-active drugs, and sulfonylpiperazine derivatives are no exception.[14] They have shown potential in modulating the activity of various neurotransmitter systems, making them attractive candidates for the treatment of neurological and psychiatric disorders.

Mechanism of Action: Receptor Modulation

Many CNS-active sulfonylpiperazine derivatives exert their effects by interacting with specific G-protein coupled receptors (GPCRs) in the brain, particularly serotonin (5-HT) and dopamine receptors.[15] For example, certain arylpiperazine derivatives, a closely related class, are known to act as ligands for 5-HT1A and 5-HT2A receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

dot graph Serotonin_Receptor_Modulation { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Modulation of Serotonin Receptors by Sulfonylpiperazine Derivatives."

In Vitro Evaluation of CNS Activity

The primary in vitro method for characterizing the CNS activity of sulfonylpiperazine derivatives is the radioligand binding assay. This assay is used to determine the affinity of a compound for a specific receptor.[16][17]

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[18]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the target 5-HT receptor subtype (e.g., HEK293 cells).

-

Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled sulfonylpiperazine derivative.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation of CNS Activity

The in vivo effects of sulfonylpiperazine derivatives on behavior are assessed using various animal models that are designed to mimic aspects of human neuropsychiatric disorders.[19]

-

Amphetamine-Induced Hyperlocomotion: Amphetamine increases locomotor activity in rodents, an effect that is attenuated by antipsychotic drugs. This model is used to screen for potential antipsychotic activity.[20]

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. The ability of a compound to restore PPI in animal models (e.g., after administration of a psychotomimetic agent like PCP) is indicative of antipsychotic potential.[20]

-

Catalepsy Test: This test measures the induction of a state of immobility and is used to assess the potential for extrapyramidal side effects, which are common with typical antipsychotic drugs.

Conclusion

The sulfonylpiperazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents underscores their importance in modern drug discovery. The in-depth technical guidance and detailed experimental protocols provided in this document are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of sulfonylpiperazine derivatives. By understanding the underlying mechanisms of action and employing robust and validated screening methodologies, the scientific community can continue to innovate and develop novel drugs to address unmet medical needs.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Screening of antipsychotic drugs in animal models. (2004). Tel Aviv University. Retrieved January 16, 2026, from [Link]

-

Animal models in the evaluation of antimicrobial agents. (1991). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Preclinical models of antipsychotic drug action. (2013). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Retrieved January 16, 2026, from [Link]

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers. Retrieved January 16, 2026, from [Link]

-

Screening models of anti psychotic drugs-converted. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]

-

Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. (2006). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Screening of antipsychotic drugs in animal models. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Retrieved January 16, 2026, from [Link]

-

Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members. (2008). Applied and Environmental Microbiology. Retrieved January 16, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved January 16, 2026, from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2007). Nature Protocols. Retrieved January 16, 2026, from [Link]

-

Behavioral animal models of antipsychotic drug actions. (2010). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

-

Animal models in the evaluation of antimicrobial agents. (1991). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Animal models in the evaluation of antimicrobial agents. (1991). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]

-

Animal models to test the safety and efficacy of novel antibacterials against Acinetobacter baumannii. (2017). FDA. Retrieved January 16, 2026, from [Link]

-

In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. (2014). PubMed. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (2023). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 16, 2026, from [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. Retrieved January 16, 2026, from [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved January 16, 2026, from [Link]

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Scientific Reports. Retrieved January 16, 2026, from [Link]

-

Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. (2019). PubMed. Retrieved January 16, 2026, from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2021). Future Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-